molecular formula C29H46N6O9S B12405314 [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate

[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate

Cat. No.: B12405314
M. Wt: 654.8 g/mol
InChI Key: WZVRXEOKWMIDDV-UZSJUIANSA-N
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Description

This compound is a structurally complex molecule featuring a sulfated octahydroindole core with multiple substituents, including a diaminomethylideneamino butylcarbamoyl group and a hydroxy-phenylpropanoyl-modified peptide chain. The sulfate moiety likely enhances solubility and bioavailability, a common strategy in drug design .

Properties

Molecular Formula

C29H46N6O9S

Molecular Weight

654.8 g/mol

IUPAC Name

[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate

InChI

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19-,21+,22-,23-,24+,25+/m0/s1

InChI Key

WZVRXEOKWMIDDV-UZSJUIANSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N1[C@H]2C[C@@H](CC[C@H]2C[C@H]1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O

Canonical SMILES

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core octahydroindole structure, followed by the sequential addition of functional groups. Key steps include:

    Formation of the octahydroindole core: This can be achieved through a series of cyclization reactions.

    Introduction of the hydroxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the butylcarbamoyl group: This is typically done using a carbodiimide-mediated coupling reaction.

    Final sulfation:

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Its complex structure makes it a useful tool for studying enzyme-substrate interactions.

    Industry: It can be used in the synthesis of more complex molecules for pharmaceuticals and other high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Roles

Compound Name / Identifier Core Structure Key Functional Groups Hypothesized Role Evidence Source
Target Compound Octahydroindole sulfate Sulfate, diaminomethylideneamino, hydroxy-phenylpropanoyl Solubility enhancement, receptor targeting N/A (primary focus)
(γS)-γ-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate () Pyridine-propanamine Deutero-dimethylamino, chlorophenyl, maleate Antihistamine (deuterated analog for metabolic stability)
EP 4 374 877 A2 Compound () Diazaspiro[4.5]decene Trifluoromethyl, pyrimidinyl, hydroxy Kinase inhibition or antiviral activity (fluorine groups enhance binding affinity)
Peptide-like compound () Cyclic pentapeptide Indole, naphthalene, hydroxyphenyl Targeted protein degradation (e.g., PROTAC-like design)

Analysis:

  • Sulfate vs. Maleate Salts : The target compound’s hydrogen sulfate group contrasts with the maleate salt in ’s antihistamine analog. Sulfates generally offer higher aqueous solubility than maleates, which may improve pharmacokinetics .
  • Diaminomethylideneamino Group: This guanidine-like moiety in the target compound could mimic arginine side chains, suggesting interactions with negatively charged residues in enzymes or receptors. Similar motifs are seen in thrombin inhibitors (e.g., dabigatran) but are absent in ’s trifluoromethyl-rich compound .
  • ’s peptide compound also employs aromatic groups (indole, naphthalene) for hydrophobic binding, but the target compound’s hydroxylation may confer selective hydrogen bonding .

Pharmacological and Physicochemical Properties

Table 2: Hypothesized Properties Based on Structural Analogues

Property Target Compound Compound Compound Compound
Solubility High (sulfate) Moderate (maleate) Low (lipophilic CF₃ groups) Low (peptide backbone)
Metabolic Stability Moderate (sulfate cleavage possible) High (deuteration reduces metabolism) High (fluorine resists oxidation) Variable (protease-sensitive)
Target Selectivity Broad (multiple binding motifs) Narrow (H1 receptor) Narrow (kinase active site) Broad (ubiquitin-proteasome system)

Key Findings:

  • Lipophilicity : The trifluoromethyl and pyrimidine groups in ’s compound increase membrane permeability but reduce solubility, whereas the target compound balances hydrophilicity (sulfate) and lipophilicity (aromatic rings) .

Biological Activity

The compound [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate is a complex organic molecule with multiple functional groups that suggest a range of potential biological activities. Its structure indicates possible interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features several key structural components:

  • Amino Acids and Peptide Bonds : The presence of amino acid derivatives suggests potential for biological activity similar to peptides.
  • Hydrogen Sulfate Group : This moiety may enhance solubility and influence the compound's interaction with biological systems.
  • Multiple Stereocenters : The stereochemistry may play a critical role in the compound's biological efficacy and specificity.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit anticancer activity. For instance, the incorporation of amino groups and aromatic rings has been associated with the inhibition of cancer cell proliferation through various mechanisms such as:

  • Inhibition of Protein Kinases : Compounds targeting kinases involved in cell signaling pathways can lead to reduced tumor growth.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.

Antimicrobial Activity

Similar compounds have shown efficacy against various microbial strains. For example, studies on related structures demonstrated:

  • Inhibition of Bacterial Growth : Compounds were tested against mycobacterial and bacterial strains, displaying activity comparable to established antibiotics like isoniazid and ciprofloxacin .
  • Fungal Inhibition : Some derivatives showed antifungal properties, indicating potential for treating infections caused by fungi .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key considerations include:

  • Lipophilicity : The balance between hydrophilic and lipophilic properties affects absorption and distribution in biological systems.
  • Functional Group Variations : Modifications in functional groups can significantly alter the compound's interaction with biological targets .

Case Studies

  • Anticancer Activity : A study evaluating a series of structurally related compounds found that modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of hydroxyl groups was particularly noted to increase activity due to improved binding affinity to target proteins.
  • Antimicrobial Screening : Another investigation involved testing similar compounds against a panel of pathogens. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential for development into new therapeutic agents .

Data Tables

Biological ActivityCompound Structure SimilaritiesObserved Effects
AnticancerAmino acid derivativesInhibition of cell proliferation
AntimicrobialHydroxyl and amino groupsBacterial and fungal inhibition
Enzyme InhibitionAromatic ringsTargeting protein kinases

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